Epigermanidiol

Description

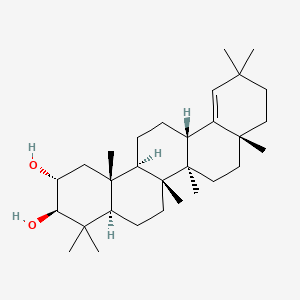

Epigermanidiol is a triterpenoid compound biosynthesized by the plant species Marsypianthes chamaedrys (Vahl.) Kuntze . Triterpenoids are a diverse class of organic compounds derived from squalene and are known for their structural complexity and biological activities. Epigermanidiol is classified among the germanicol-derived triterpenes, characterized by a pentacyclic structure with hydroxyl groups at specific positions. While its exact pharmacological profile remains understudied, triterpenoids like epigermanidiol are broadly associated with anti-inflammatory, antimicrobial, and cytotoxic properties. Its identification in M. chamaedrys highlights its natural occurrence alongside structurally related compounds such as α-amyrin, β-amyrin, and lupeol .

Properties

IUPAC Name |

(2R,3R,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-23-28(6)18-21(31)24(32)26(3,4)22(28)11-12-30(23,29)8/h17,19,21-24,31-32H,9-16,18H2,1-8H3/t19-,21-,22+,23-,24+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZAATCPIWGYJB-AIAIBBELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epigermanidiol typically involves the extraction from natural sources. The extraction process often includes the use of solvents such as hexane to isolate the compound from plant materials . The identification and purification of epigermanidiol are achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of epigermanidiol is less common due to its natural abundance in certain plants. advancements in biotechnology and synthetic biology may pave the way for large-scale production through microbial fermentation or plant cell culture techniques.

Chemical Reactions Analysis

Types of Reactions

Epigermanidiol undergoes various chemical reactions, including:

Oxidation: Epigermanidiol can be oxidized to form epigermanidiol oxide.

Reduction: Reduction reactions can convert epigermanidiol to its corresponding alcohol derivatives.

Substitution: Substitution reactions involving epigermanidiol can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, sulfuric acid).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of epigermanidiol, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: Epigermanidiol is used as a precursor for the synthesis of other complex triterpenes and natural products.

Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Epigermanidiol and its derivatives are explored for use in cosmetics and pharmaceuticals due to their bioactive properties.

Mechanism of Action

The mechanism of action of epigermanidiol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Modulation of Enzyme Activity: Epigermanidiol can inhibit or activate specific enzymes involved in metabolic pathways.

Interaction with Cellular Receptors: The compound may bind to cellular receptors, influencing signal transduction pathways.

Antioxidant Activity: Epigermanidiol exhibits antioxidant properties, protecting cells from oxidative stress and damage.

Comparison with Similar Compounds

Table 1: Structural Features of Epigermanidiol and Analogous Triterpenoids

| Compound | Core Structure | Hydroxylation Sites | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Epigermanidiol | Germanicol-derived | Undisclosed* | C₃₀H₅₀O₂ | 442.7 |

| α-Amyrin | Oleanane | C-3β | C₃₀H₅₀O | 426.7 |

| β-Amyrin | Ursane | C-3β | C₃₀H₅₀O | 426.7 |

| Lupeol | Lupane | C-3β | C₃₀H₅₀O | 426.7 |

| Lup-29(29)-ene-2α-3β-diol | Lupane | C-2α, C-3β | C₃₀H₅₀O₂ | 442.7 |

| Germanicol | Germanicol | C-3β | C₃₀H₅₀O | 426.7 |

Key Observations :

- Epigermanidiol and lup-29(29)-ene-2α-3β-diol are both diols, but their hydroxyl group positions differ. The former is germanicol-derived, while the latter is lupane-based .

- α-Amyrin, β-amyrin, and lupeol are monohydroxy triterpenes with distinct ring systems (oleanane, ursane, and lupane, respectively), influencing their stereochemical properties .

Functional Comparison

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.